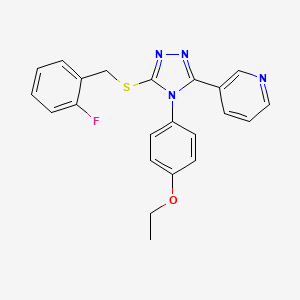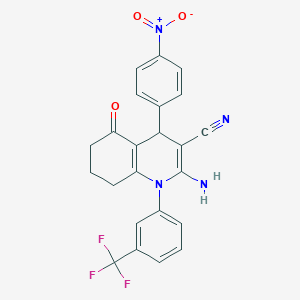
3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one: is a heterocyclic compound with an indole scaffold. The indole nucleus, also known as benzopyrrole, contains a benzenoid ring and ten π-electrons, making it aromatic. Physically, it appears as a crystalline, colorless substance with a specific odor. This compound plays a crucial role in the synthesis of various drug molecules and natural products.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one . One common approach involves the condensation of 3-phenylindolin-2-one with 3-phenoxybenzaldehyde hydrazone. The reaction proceeds under suitable conditions to yield the desired product.
Reaction Conditions:: The reaction typically occurs in a solvent (such as ethanol or dimethyl sulfoxide) with an acid catalyst (e.g., acetic acid). Heating the reaction mixture facilitates the formation of the hydrazone linkage.
Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability considerations are essential for efficient production.
Chemical Reactions Analysis
Reactivity::
3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one: undergoes various chemical reactions due to its indole scaffold. Some notable reactions include:
- Electrophilic substitution: The excess π-electrons in the indole ring readily participate in electrophilic aromatic substitution reactions.
- Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
- Substitution reactions: Nucleophilic substitution at the hydrazone linkage is possible.
- Electrophilic substitution: Nitration, halogenation, or Friedel-Crafts reactions using appropriate reagents.
- Oxidation: Mild oxidants like hydrogen peroxide or potassium permanganate.
- Reduction: Catalytic hydrogenation or metal hydrides.
- Substitution: Nucleophiles such as amines or alkoxides.
Major Products:: The specific products formed depend on the reaction conditions. For example, nitration may yield 3-nitro derivatives, while reduction could lead to hydrazine derivatives.
Scientific Research Applications
3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one: has diverse applications:
Chemistry: As a versatile building block for the synthesis of other compounds.
Biology: Potential bioactivity, including antiviral, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Used in the development of novel materials or pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details fully.
Comparison with Similar Compounds
While 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one is unique due to its specific substituents, it shares similarities with other indole derivatives. Notable related compounds include tryptophan, indole-3-acetic acid (a plant hormone), and various synthetic indole-based drugs.
Properties
CAS No. |
324546-55-6 |
|---|---|
Molecular Formula |
C21H15N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(3Z)-3-[(E)-(3-phenoxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one |
InChI |
InChI=1S/C21H15N3O2/c25-21-20(18-11-4-5-12-19(18)23-21)24-22-14-15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H,(H,23,24,25)/b22-14+ |
InChI Key |
RYEITHUULOHSPB-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N=C\3/C4=CC=CC=C4NC3=O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043392.png)

![N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043407.png)
![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12043412.png)


![2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12043438.png)

![6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12043464.png)

![Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12043473.png)
![1-Methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea](/img/structure/B12043476.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12043478.png)
